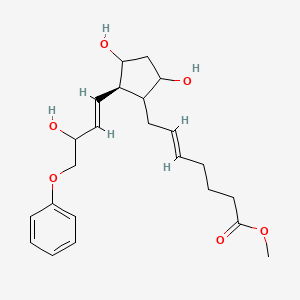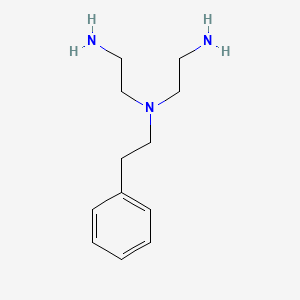
1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the alkylation of imidazole derivatives with dimethoxymethyl and di(propan-2-yl) groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the imidazole ring and facilitate nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the dimethoxymethyl or di(propan-2-yl) groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated imidazole rings.
Scientific Research Applications
1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with a single methyl group.
2-Methylimidazole: Another imidazole derivative with a methyl group at the 2-position.
4,5-Dimethylimidazole: An imidazole derivative with two methyl groups at positions 4 and 5.
Uniqueness
1-(Dimethoxymethyl)-4,5-di(propan-2-yl)-1H-imidazole is unique due to the presence of both dimethoxymethyl and di(propan-2-yl) groups, which confer distinct chemical and physical properties
Properties
CAS No. |
74483-01-5 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-4,5-di(propan-2-yl)imidazole |
InChI |
InChI=1S/C12H22N2O2/c1-8(2)10-11(9(3)4)14(7-13-10)12(15-5)16-6/h7-9,12H,1-6H3 |
InChI Key |
YYEJCXYBHJKUED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C=N1)C(OC)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


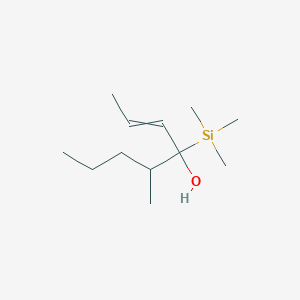
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
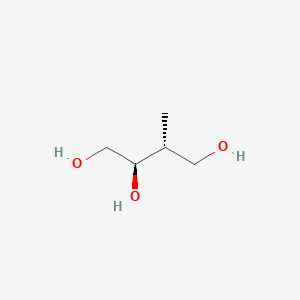
![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
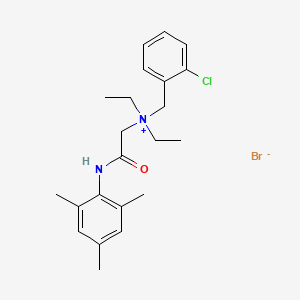
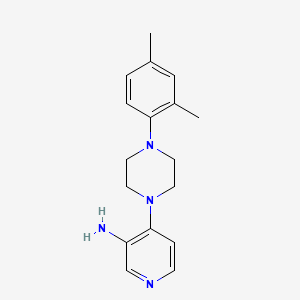
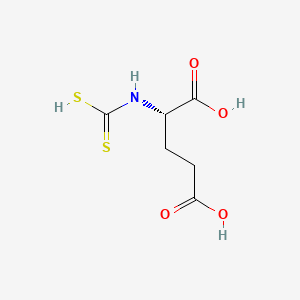
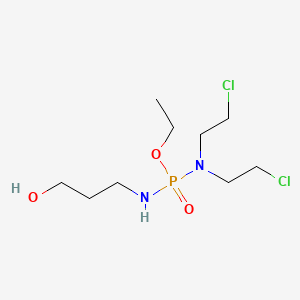
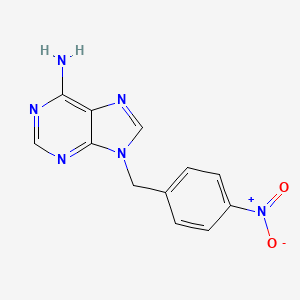
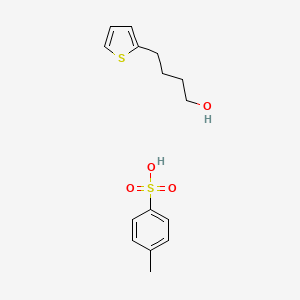
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
